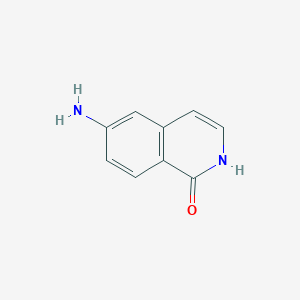

6-Aminoisoquinolin-1(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZATWLMRJBAQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679871 | |

| Record name | 6-Aminoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216099-46-6 | |

| Record name | 6-Aminoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Aminoisoquinolin-1(2H)-one: Properties, Characterization, and Handling for the Research Professional

Introduction: The Significance of 6-Aminoisoquinolin-1(2H)-one in Modern Drug Discovery

This compound is a heterocyclic compound of significant interest in the landscape of pharmaceutical research and development. Its isoquinolinone core is a privileged scaffold found in numerous biologically active molecules. The presence of an amino group at the 6-position and a lactam functionality imparts a unique electronic and structural profile, rendering it a versatile building block for the synthesis of novel therapeutic agents.[1] This guide provides a detailed overview of the physical and chemical properties of this compound, offering a critical resource for researchers engaged in medicinal chemistry, chemical synthesis, and drug discovery programs targeting indications such as neurological disorders and oncology.[1]

Molecular Structure and Identification

A clear understanding of the molecular architecture is fundamental to interpreting its physical properties and reactivity.

digraph "6-Aminoisoquinolin-1(2H)-one_Structure" {

graph [rankdir="LR", size="4,3", dpi=100];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

mol [label=<

>];

}

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 216099-46-6 | --INVALID-LINK--, --INVALID-LINK--[1][2] |

| Molecular Formula | C₉H₈N₂O | --INVALID-LINK--, --INVALID-LINK--[1][2] |

| Molecular Weight | 160.18 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 6-amino-2H-isoquinolin-1-one | --INVALID-LINK--[2] |

| Synonyms | 6-amino-1,2-dihydroisoquinolin-1-one, 6-Amino-1(2H)-isoquinolinone, 6-Aminoisoquinolin-1-ol | --INVALID-LINK--, --INVALID-LINK--[1][2] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. While experimental data for some properties of this compound are not widely published, a combination of data from suppliers, computed values, and properties of analogous compounds provides a comprehensive profile.

Table 2: Physical and Chemical Properties

| Property | Value/Description | Source/Comment |

| Appearance | Light or pale yellow solid. | --INVALID-LINK--[1] |

| Melting Point | Data not available. For the related analog, 6-aminoisoquinoline (lacking the carbonyl), the melting point is 211-212 °C. The presence of the lactam and potential for hydrogen bonding may influence this value. | |

| Boiling Point | Data not available. Likely to decompose at high temperatures. | |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. Sparingly soluble in water, though solubility may be enhanced in acidic or basic aqueous solutions due to the presence of the amino and lactam groups. The parent compound, isoquinoline, is soluble in ethanol, ether, and chloroform but has low water solubility.[3] | Based on chemical structure and analog data.[3] |

| pKa | Data not available. The parent compound, isoquinoline, is a weak base with a pKa of 5.14.[4] The electron-donating amino group would be expected to increase basicity, while the electron-withdrawing lactam carbonyl would decrease it. The net effect would require experimental determination. | Based on analog data.[4] |

| Purity | Typically supplied at ≥ 97% (HPLC). | --INVALID-LINK--[1] |

Table 3: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 0.7 | --INVALID-LINK--[2] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[2] |

| Rotatable Bond Count | 0 | --INVALID-LINK--[2] |

| Exact Mass | 160.063662883 Da | --INVALID-LINK--[2] |

| Topological Polar Surface Area | 55.1 Ų | --INVALID-LINK--[2] |

| Complexity | 225 | --INVALID-LINK--[2] |

Spectroscopic Characterization

Spectroscopic data is essential for the verification of the identity and purity of this compound. Below are the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the pyridinone ring, the amine protons, and the lactam N-H proton. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The vinyl protons at positions 3 and 4 would be expected to appear as doublets, with their chemical shifts influenced by the neighboring carbonyl and the aromatic ring. The amine (NH₂) protons would likely present as a broad singlet, and the lactam (NH) proton would also be a singlet, with both being exchangeable with D₂O. For the related compound 6-aminoisoquinoline, the amine protons appear as a broad singlet at 5.54 ppm, with aromatic protons observed between 6.58 and 8.98 ppm in CDCl₃.[5]

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon of the lactam would be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The aromatic and vinyl carbons would resonate in the δ 100-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:

-

N-H Stretching: Two distinct bands are expected for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹. A broader band for the lactam N-H stretch is also anticipated in a similar region.

-

C=O Stretching: A strong absorption band corresponding to the lactam carbonyl group should be present, typically in the range of 1650-1680 cm⁻¹.

-

C=C and C-N Stretching: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. C-N stretching bands are expected in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 160. Subsequent fragmentation patterns would likely involve the loss of CO (m/z = 132) and other characteristic fragments of the isoquinoline ring system. High-resolution mass spectrometry (HRMS) should confirm the elemental composition, C₉H₈N₂O. For instance, a synthesis of 6-Aminoisoquinolin-1-ol reported an LCMS m/z of 161.1 [M+H]⁺.[6]

Synthesis and Purification

A reliable synthetic route is crucial for obtaining high-purity material for research purposes. A published method for the synthesis of this compound involves a multi-step process.

Figure 2: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published patent literature.[6]

-

Reaction Setup (Stage 1): To a solution of 6-bromoisoquinolin-1(2H)-one (2.232 mmol) in toluene (4 mL), add diphenylmethanimine (2.68 mmol), BINAP (1.562 mmol), and sodium t-butoxide (6.69 mmol).

-

Degassing and Catalyst Addition: Degas the resulting slurry with nitrogen for 10 minutes. Subsequently, add tris(dibenzylideneacetone)dipalladium(0) (0.111 mmol).

-

Heating: Heat the reaction mixture to 105 °C for 72 hours.

-

Hydrolysis (Stage 2): Cool the reaction mixture to room temperature. Add hydroxylamine hydrochloride (4.02 mmol), sodium acetate (5.36 mmol), and methanol (20 mL).

-

Stirring: Stir the mixture at room temperature for 72 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel chromatography using a gradient of 0-10% methanol in dichloromethane as the eluent to yield this compound as a tan powder (90% yield).

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Table 4: Safety and Handling

| Category | Recommendation | Source |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | --INVALID-LINK--[2] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood. | Standard laboratory practice. |

| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 0-8 °C. | --INVALID-LINK--[1] |

| In case of Exposure | Skin: Wash with plenty of water. Eyes: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth. Seek medical attention. Inhalation: Move to fresh air. | Standard first aid procedures. |

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its physical, chemical, and spectral properties, along with essential information on its synthesis and safe handling. While some experimental data remains to be published, the information compiled herein from supplier data, computed values, and analogous compounds offers a robust foundation for researchers utilizing this compound in their synthetic and drug discovery endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Aminoisoquinolin-1-ol synthesis - chemicalbook [chemicalbook.com]

6-Aminoisoquinolin-1(2H)-one chemical structure and IUPAC name.

An In-Depth Technical Guide to 6-Aminoisoquinolin-1(2H)-one for Advanced Research

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry and organic synthesis. We will delve into its core chemical identity, synthesis, reactivity, and key applications. As a versatile building block, its unique structure, featuring a reactive amino group, makes it a valuable precursor for a range of bioactive molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the properties of this compound in their work.

Core Chemical Identity and Properties

This compound is a bicyclic aromatic compound. The presence of the lactam (a cyclic amide) functionality within the isoquinoline core, combined with an amino group on the benzene ring, dictates its chemical behavior and utility.

Chemical Structure

The structure consists of a fused pyridine and benzene ring system, forming the isoquinoline scaffold. A carbonyl group at position 1 and a secondary amine at position 2 constitute the lactam ring, while an amino group is substituted at position 6.

Caption: 2D Chemical Structure of this compound.

IUPAC Name and Synonyms

-

IUPAC Name: 6-amino-2H-isoquinolin-1-one[3]

-

Common Synonyms: this compound, 6-amino-1,2-dihydroisoquinolin-1-one, 6-Amino-1(2H)-isoquinolinone, 1-Oxoisoquinolin-6-amine, 6-Aminoisoquinolin-1-ol[3][4][5]

Physicochemical Properties

A summary of the key identifiers and properties is provided below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [1][3][4] |

| Molecular Weight | 160.17 g/mol | [3][4] |

| CAS Number | 216099-46-6 | [1][3][4] |

| Appearance | Light or pale yellow solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Topological Polar Surface Area | 55.1 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The presence of both a nucleophilic amino group and a lactam moiety provides multiple sites for chemical modification.

Synthetic Protocol: Buchwald-Hartwig Amination Approach

A common and effective route for synthesizing this compound involves a palladium-catalyzed amination of a halogenated precursor. The following protocol is adapted from established methodologies.[6]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 6-bromoisoquinolin-1(2H)-one (1.0 eq) in toluene, add benzophenone imine (1.2 eq), BINAP (0.7 eq), and sodium t-butoxide (3.0 eq).

-

Expert Insight: Benzophenone imine serves as an ammonia surrogate, which is more manageable than ammonia gas. The choice of BINAP as a ligand is critical; its large bite angle promotes the reductive elimination step in the catalytic cycle, leading to higher yields.

-

-

Inert Atmosphere: Degas the slurry with a stream of nitrogen for 10-15 minutes. This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

-

Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq) to the mixture.

-

Amination Reaction: Heat the reaction mixture to 105°C and maintain for 72 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Deprotection: After cooling to room temperature, add methanol, followed by hydroxylamine hydrochloride (1.8 eq) and sodium acetate (2.4 eq).[6]

-

Expert Insight: This step is a transimination, where the more nucleophilic hydroxylamine displaces the product from the benzophenone imine, followed by hydrolysis to yield the free amine.

-

-

Workup and Purification: Stir the mixture at room temperature for 72 hours. Concentrate the solvent under reduced pressure and purify the resulting residue by silica gel chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield this compound as a tan powder.[6]

Chemical Reactivity

The compound's reactivity is dominated by its functional groups:

-

Amino Group: As a primary aromatic amine, it readily undergoes diazotization, acylation, and alkylation reactions, making it a versatile handle for introducing diverse substituents. It can act as a nucleophile in substitution reactions.[7]

-

Lactam NH: The amide proton can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to generate further derivatives.

-

Aromatic System: The electron-donating nature of the amino group activates the benzene ring towards electrophilic aromatic substitution.

Applications in Research and Drug Development

This compound is not just a synthetic intermediate but a core scaffold found in molecules with significant biological activity.

-

Pharmaceutical Development: It is a key building block in the synthesis of novel therapeutic agents. Derivatives have shown promise in targeting neurological disorders and various forms of cancer.[1][2] The isoquinolinone core is a privileged structure in medicinal chemistry, frequently appearing in enzyme inhibitors.

-

Organic Synthesis: Its utility extends to being a foundational element for creating more complex molecular architectures through reactions like coupling and cyclization.[1]

-

Material Science: The compound is being explored for its potential in developing new polymers and materials with unique electronic or photophysical properties.[1][2]

Handling and Storage

To ensure the integrity and stability of this compound, proper handling and storage are essential.

-

Storage Conditions: Store in a dry, sealed container at 0-8 °C for long-term stability.[1][4]

-

Safety: The compound is classified as an irritant and may be harmful if swallowed.[3] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling.

Conclusion

This compound is a compound of high strategic value for chemists in both academic and industrial settings. Its well-defined synthesis, versatile reactivity, and proven utility as a scaffold for bioactive molecules underscore its importance. As research continues, new applications in drug discovery and materials science are likely to emerge, further solidifying its role as a cornerstone of modern chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 216099-46-6 | this compound - Synblock [synblock.com]

- 5. parchem.com [parchem.com]

- 6. 6-Aminoisoquinolin-1-ol synthesis - chemicalbook [chemicalbook.com]

- 7. Buy 7-aminoisoquinolin-1(2H)-one | 174302-46-6 [smolecule.com]

An In-depth Technical Guide to 6-Aminoisoquinolin-1(2H)-one (CAS Number 216099-46-6): Properties, Hazards, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoisoquinolin-1(2H)-one, identified by CAS number 216099-46-6, is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a reactive amino group on the isoquinolinone scaffold, positions it as a valuable building block in the synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, known hazards and safety protocols, and its critical role as an intermediate in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical Properties

This compound is typically a light or pale yellow solid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 216099-46-6 | [1][3] |

| Molecular Formula | C₉H₈N₂O | [1][3] |

| Molecular Weight | 160.17 g/mol | [3][4] |

| Appearance | Light or pale yellow solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Application in Drug Discovery

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating tumors with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[8]

The isoquinolinone scaffold is a common feature in many PARP inhibitors, and the amino group at the 6-position provides a crucial handle for synthetic modifications to explore structure-activity relationships and develop potent and selective drug candidates.[2]

Synthetic Pathway Overview

A general synthetic route to 6-aminoisoquinoline, a precursor to this compound, has been described. This process often involves the conversion of a bromo-substituted isoquinoline to the corresponding amino-isoquinoline. A detailed experimental protocol for the synthesis of 6-aminoisoquinoline from 6-bromoisoquinoline is outlined below.

Caption: Workflow for the synthesis of 6-aminoisoquinoline.

Experimental Protocol: Synthesis of 6-Aminoisoquinoline from 6-Bromoisoquinoline[5][9]

Materials:

-

6-Bromoisoquinoline (17.2 g)

-

28% Ammonia solution (200 mL)

-

Copper (II) sulfate pentahydrate (10.8 g)

-

10% Sodium hydroxide solution (250 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

Combine 6-bromoisoquinoline, 28% ammonia solution, and copper (II) sulfate pentahydrate in an autoclave.

-

Seal the autoclave and heat the mixture to 190°C with stirring for 6 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Pour the reaction mixture into a 10% aqueous sodium hydroxide solution.

-

Extract the aqueous mixture with ethyl acetate (5 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Suspend the resulting crude product in dichloromethane and filter to obtain light brown crystals of 6-aminoisoquinoline.

-

Expected yield: Approximately 10.2 g (85%).

This 6-aminoisoquinoline can then be further modified to yield this compound, which serves as the direct precursor for the elaboration into various PARP inhibitors.

Hazards and Safety Information

A thorough understanding of the hazards associated with this compound is crucial for its safe handling in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem[3]

References

- 1. scienceopen.com [scienceopen.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Amino-1(2H)-isoquinolinone | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. 6-AMINOISOQUINOLINE(23687-26-5) 1H NMR [m.chemicalbook.com]

- 7. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-Aminoisoquinolin-1(2H)-one in DMSO and Other Solvents

This guide provides a comprehensive technical overview of the solubility of 6-Aminoisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in pharmaceutical research and development.[1] Given the limited availability of direct quantitative solubility data in public literature, this document emphasizes the theoretical underpinnings of its solubility, the influence of its structural attributes, and provides detailed, field-proven experimental protocols for researchers to determine its solubility profile accurately.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical property in the drug discovery and development cascade. It directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. For a compound like this compound, which serves as a versatile building block in the synthesis of novel therapeutic agents, a thorough understanding of its solubility is paramount for formulation development, in vitro assay design, and interpreting structure-activity relationships (SAR).[1]

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential to predict its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK--[2], --INVALID-LINK-- |

| Appearance | Light or pale yellow solid | --INVALID-LINK--[1] |

| XLogP3-AA (Predicted Lipophilicity) | 0.7 | --INVALID-LINK--[2] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[2] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[2] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | --INVALID-LINK--[2] |

Note: The XLogP3-AA value suggests a relatively balanced lipophilic/hydrophilic character.

Theoretical Solubility Profile and Solvent Considerations

The structure of this compound, featuring a fused aromatic system, a lactam (cyclic amide), and a primary amine, dictates its solubility.

-

Aqueous Solubility : The isoquinoline core is largely hydrophobic. However, the amino group and the lactam's carbonyl and N-H groups can participate in hydrogen bonding with water. The primary amino group can also be protonated in acidic conditions, forming a more soluble salt. Overall, the aqueous solubility is expected to be low but pH-dependent.

-

Organic Solvent Solubility :

-

Dimethyl Sulfoxide (DMSO) : As a powerful, polar aprotic solvent, DMSO is anticipated to be an excellent solvent for this compound.[3][4][5] It can effectively solvate the polar functional groups of the molecule. DMSO is a standard solvent for creating high-concentration stock solutions for high-throughput screening.[6]

-

Other Polar Solvents : Solvents like ethanol, methanol, and N,N-dimethylformamide (DMF) are also expected to be good solvents due to their ability to form hydrogen bonds and their polar nature.

-

Nonpolar Solvents : Solubility in nonpolar solvents such as hexane or toluene is predicted to be very low.

-

The following diagram illustrates the key structural features influencing the solubility of this compound.

Caption: Key structural features of this compound influencing its solubility.

Experimental Determination of Solubility

This method is the gold standard for determining the intrinsic solubility of a compound at equilibrium.

Protocol:

-

Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., DMSO, water, phosphate-buffered saline at pH 7.4, ethanol). The presence of undissolved solid is crucial.

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. For colloidal suspensions, centrifugation (e.g., 15,000 rpm for 15 minutes) is recommended.

-

Sample Collection and Filtration : Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification : Dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared for accurate quantification.

-

Calculation : The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Kinetic solubility is often measured in early drug discovery from a DMSO stock solution and is a measure of how readily a compound precipitates from a supersaturated aqueous solution.

Protocol:

-

Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation : In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). It is common to perform serial dilutions. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize co-solvent effects.

-

Incubation : Cover the plate and shake at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection : Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Alternative Quantification : Alternatively, after incubation, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-UV or LC-MS/MS.

The following diagram outlines the general workflow for determining solubility.

Caption: Experimental workflow for thermodynamic and kinetic solubility determination.

Safety and Handling

Based on data for this compound and structurally related compounds, the following safety precautions are advised:

-

Hazard Classification : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its chemical structure suggests poor to moderate aqueous solubility and good solubility in polar aprotic solvents like DMSO. For researchers in drug development, the experimental determination of both thermodynamic and kinetic solubility is a critical step. The protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible solubility data, which is essential for advancing research and development involving this promising heterocyclic compound.

References

Spectroscopic Data for 6-Aminoisoquinolin-1(2H)-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 6-Aminoisoquinolin-1(2H)-one (CAS No: 216099-46-6).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with comparative data from analogous structures to offer a robust analytical framework for this important pharmaceutical intermediate.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its isoquinolinone core is a privileged scaffold found in numerous biologically active molecules, and the presence of a primary amino group at the 6-position provides a versatile handle for synthetic modification. This compound serves as a crucial building block in the synthesis of novel therapeutic agents, particularly those targeting cancer and neurological disorders.[1]

An understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages predictive models and experimental data from closely related compounds to provide a reliable and scientifically-grounded interpretation.

Compound Profile:

| Parameter | Value | Reference |

| IUPAC Name | 6-amino-2H-isoquinolin-1-one | [2] |

| CAS Number | 216099-46-6 | [2] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | Light or pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound, along with the rationale for the expected chemical shifts and coupling patterns.

Experimental Protocol (NMR)

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the compound and allow for the observation of exchangeable protons (NH and NH₂).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual DMSO signal at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-220 ppm.

-

Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

-

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to unambiguously assign all proton and carbon signals.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 (NH) | ~10.5 | br s | - | Amide proton, expected to be downfield and broad due to hydrogen bonding and exchange. |

| H-8 | ~7.8 | d | ~8.0 | Aromatic proton ortho to the carbonyl group, deshielded. |

| H-4 | ~7.2 | d | ~7.0 | Aromatic proton on the pyridinone ring, coupled to H-3. |

| H-5 | ~7.0 | d | ~8.0 | Aromatic proton on the benzene ring, coupled to H-8. |

| H-7 | ~6.8 | dd | ~8.0, ~2.0 | Aromatic proton ortho to the amino group, shows ortho and meta coupling. |

| H-3 | ~6.4 | d | ~7.0 | Aromatic proton on the pyridinone ring, coupled to H-4. |

| NH₂ | ~5.5 | br s | - | Primary amine protons, expected to be a broad singlet due to exchange. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C=O) | ~162 | Carbonyl carbon of the lactam. |

| C-6 | ~148 | Aromatic carbon attached to the electron-donating amino group. |

| C-4a | ~138 | Quaternary aromatic carbon at the ring junction. |

| C-8a | ~130 | Quaternary aromatic carbon at the ring junction. |

| C-8 | ~128 | Aromatic CH carbon. |

| C-4 | ~125 | Aromatic CH carbon on the pyridinone ring. |

| C-5 | ~120 | Aromatic CH carbon. |

| C-7 | ~115 | Aromatic CH carbon shielded by the amino group. |

| C-3 | ~105 | Aromatic CH carbon on the pyridinone ring. |

Interpretation and Comparative Analysis

The predicted spectra are based on established principles of NMR spectroscopy. The electron-withdrawing nature of the carbonyl group in the lactam ring will deshield adjacent protons and carbons (e.g., H-8 and C-1). Conversely, the electron-donating amino group at the 6-position will shield ortho and para positions (e.g., C-5 and C-7).

For a comparative perspective, the experimental ¹H NMR spectrum of the related compound, 6-aminoisoquinoline, shows aromatic protons in a similar region. However, the absence of the lactam functionality in 6-aminoisoquinoline results in the lack of the downfield amide proton (H-2) and different chemical shifts for the protons on the heterocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of its amide, amine, and aromatic functionalities.

Experimental Protocol (IR)

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the powdered sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 | N-H stretch | Amine (NH₂) & Amide (NH) | Two bands expected for the asymmetric and symmetric stretching of the primary amine, and a broader band for the amide N-H, likely involved in hydrogen bonding. |

| 3100 - 3000 | C-H stretch | Aromatic | Characteristic C-H stretching of the aromatic rings. |

| ~1650 | C=O stretch | Amide (Lactam) | Strong, sharp absorption typical for a cyclic amide carbonyl group. |

| 1620 - 1580 | C=C stretch & N-H bend | Aromatic & Amine | Aromatic ring stretching vibrations and the scissoring vibration of the primary amine. |

| 1500 - 1400 | C=C stretch | Aromatic | Further characteristic aromatic ring absorptions. |

| ~830 | C-H bend | Aromatic | Out-of-plane bending for a 1,2,4-trisubstituted benzene ring. |

Interpretation and Comparative Analysis

The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) absorption of the lactam at around 1650 cm⁻¹. The region between 3400 and 3200 cm⁻¹ will be complex, showing distinct peaks for the primary amine N-H stretches and a broader absorption for the amide N-H.

Comparing with the IR spectrum of isoquinolin-1(2H)-one[3], the key difference would be the appearance of the N-H stretching and bending vibrations from the 6-amino group. The parent isoquinoline lacks both the amide and amine functionalities, and thus its spectrum is much simpler in the N-H and C=O stretching regions.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Experimental Protocol (MS)

-

Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via an electrospray ionization (ESI) source.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Acquisition (Positive Ion Mode):

-

Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a product ion spectrum. The collision energy should be ramped to observe a range of fragments.

-

Predicted Mass Spectral Data

| m/z | Ion | Rationale |

| 161.07 | [M+H]⁺ | Protonated molecular ion (exact mass of C₉H₈N₂O is 160.06). A patent on the synthesis of this molecule reports an LCMS m/z of 161.1 [M+H]⁺. |

| 133.07 | [M+H - CO]⁺ | Loss of carbon monoxide from the lactam ring, a common fragmentation pathway for such structures. |

| 132.06 | [M+H - HCN]⁺ | Loss of hydrogen cyanide. |

| 116.05 | [M+H - CO - NH₃]⁺ | Subsequent loss of ammonia from the fragment at m/z 133. |

Interpretation of Fragmentation

Upon ESI, this compound is expected to readily form the protonated molecular ion [M+H]⁺ at m/z 161. In tandem MS, the most likely initial fragmentation pathway would be the loss of a neutral carbon monoxide molecule from the lactam ring, leading to a fragment ion at m/z 133. Further fragmentation could involve the loss of ammonia or other small neutral molecules. The study of isoquinoline alkaloid fragmentation often reveals complex rearrangements and ring-opening pathways, which could also be at play here.[5]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and comparative analysis, offer a solid foundation for researchers working with this compound. The key identifying features are the downfield amide proton in ¹H NMR, the lactam carbonyl signal around 162 ppm in ¹³C NMR, the strong C=O stretch at ~1650 cm⁻¹ in the IR spectrum, and a protonated molecular ion at m/z 161 in the mass spectrum. This guide serves as a valuable resource for the identification and structural verification of this important synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Amino-1,2-dihydroisoquinolin-1-one | C9H8N2O | CID 51342001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoquinoline [webbook.nist.gov]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinolinone Core: A Journey from Natural Scaffolds to Precision Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—cores that are capable of binding to a variety of biological targets and exhibiting a wide spectrum of pharmacological activities. The isoquinolinone scaffold is a quintessential example of such a framework.[1][2] Its journey, from isolation from natural sources to its role in modern, targeted therapies, offers a compelling narrative of chemical innovation and our deepening understanding of molecular biology. This guide provides a technical exploration of this journey, designed for the drug development professional. We will delve into the historical milestones, the evolution of synthetic strategies, and the mechanistic insights that have cemented the isoquinolinone core as an inextricable template in drug discovery.[1]

The Genesis: Nature's Blueprint and Early Synthetic Efforts

The story of the isoquinolinone scaffold is deeply rooted in the study of natural products. Isoquinoline alkaloids, a vast and structurally diverse class of compounds, have been isolated from numerous plant species for over two centuries, with morphine being one of the earliest and most famous examples.[3][4] These natural products, derived biosynthetically from amino acids like tyrosine or phenylalanine, exhibit a remarkable range of biological activities, including analgesic, antimicrobial, and antitumor effects.[3][4][5][6] The isoquinolin-1(2H)-one core, in particular, is a key component of several natural alkaloids, such as doryanine and ruprechstyril.

The inherent therapeutic potential of these natural products spurred early chemists to develop methods for their synthesis and for the creation of novel analogs. The first isolation of the parent isoquinoline molecule from coal tar in 1885 by Hoogewerf and van Dorp marked a pivotal moment.[7][8] This discovery paved the way for the development of foundational synthetic reactions that are still taught and utilized today.

Two of the most venerable methods for constructing the isoquinoline core are the Bischler-Napieralski and the Pomeranz-Fritsch reactions, both first described in 1893.[9][10][11]

-

The Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[11][12][13] This intermediate can then be dehydrogenated, often using a palladium catalyst, to yield the aromatic isoquinoline.[14] The reaction typically requires strong dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11][12][13] Its effectiveness is often enhanced by electron-donating groups on the benzene ring.[13]

-

The Pomeranz-Fritsch Reaction: This method accomplishes the synthesis of isoquinoline through the acid-promoted cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[9][10][15][16] This approach offers a powerful way to prepare a variety of substituted isoquinolines that might be difficult to access through other means.[15]

These classical methods, along with others like the Pictet-Spengler and Pictet-Gams reactions, formed the bedrock of isoquinoline chemistry, enabling chemists to move beyond nature's library and begin the systematic exploration of this versatile scaffold.[17][18]

A Scaffold for the Modern Era: The Rise of Targeted Therapies

While early isoquinoline-based drugs, such as the vasodilator papaverine, demonstrated the scaffold's utility, its true potential was unlocked with the advent of target-based drug discovery.[6][17] The rigid, planar structure of the isoquinolinone core provides an excellent platform for orienting substituents in three-dimensional space to achieve high-affinity interactions with specific protein targets.

A prime example of the isoquinolinone core's modern success is in the development of inhibitors for c-Jun N-terminal kinase (JNK). In 2008, a 3-methoxycarbonyl isoquinolone derivative was identified as a potent JNK inhibitor, demonstrating significant efficacy in a rat model of cardiac hypertrophy.[19] This discovery spurred further investigation, leading to the design of new series of isoquinolone-based JNK inhibitors with improved properties, guided by X-ray crystallography of the inhibitor-enzyme complex.[19]

The isoquinolinone framework has proven to be a versatile scaffold, with derivatives showing a wide array of pharmacological activities, including:

This broad applicability underscores the "privileged" nature of the scaffold and its continued importance in medicinal chemistry.[1][21]

The Evolution of Synthesis: From Harsh Acids to Precision Catalysis

While the classical syntheses of isoquinolinones are robust, they often require harsh conditions (e.g., strong acids, high temperatures) and may have limitations regarding substrate scope and functional group tolerance.[18] Modern medicinal chemistry, with its demand for rapid library synthesis and late-stage functionalization, has driven the development of more sophisticated and milder synthetic methodologies.

Recent years have seen a surge in the application of transition metal catalysis for the construction of the isoquinolinone core.[1][18] These methods often rely on C-H bond activation, allowing for the direct coupling of simpler starting materials and offering novel routes to previously inaccessible derivatives. Palladium, rhodium, and copper catalysts have all been successfully employed in annulation reactions to build the isoquinolinone skeleton.[1][18] These modern approaches provide significant advantages in terms of efficiency, regioselectivity, and tolerance of diverse functional groups, which are critical for building and testing structure-activity relationships (SAR) in drug discovery programs.[1]

Workflow Diagram: Classical vs. Modern Synthetic Approaches

The following diagram illustrates the conceptual difference between the classical and modern approaches to isoquinolinone synthesis.

Caption: A comparison of a classical multi-step synthesis versus a modern, more convergent transition-metal-catalyzed approach to the isoquinolinone core.

Experimental Protocol: A Representative Synthesis

To provide a practical context, the following section details a representative protocol for a key step in a classical isoquinolinone synthesis, the Bischler-Napieralski reaction, which is frequently used to generate 3,4-dihydroisoquinoline intermediates.[21]

Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol is based on established procedures for the synthesis of dihydroisoquinoline precursors.

Objective: To synthesize 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline from N-(3,4-dimethoxyphenethyl)acetamide via an acid-catalyzed cyclodehydration reaction.

Materials:

-

N-(3,4-dimethoxyphenethyl)acetamide

-

Phosphoryl chloride (POCl₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous acetonitrile (20 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphoryl chloride (1.5 eq) dropwise to the stirred solution. Causality Note: The slow, cooled addition is critical to control the initial exothermic reaction between the amide and the strong dehydrating agent.

-

Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle. Maintain the reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice. Self-Validation Note: This step quenches the reactive POCl₃ and begins the neutralization process. The use of ice helps to dissipate the heat generated during quenching.

-

Neutralization & Extraction: Slowly add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Future Directions: The Next Chapter for a Timeless Scaffold

The journey of the isoquinolinone scaffold is far from over. Its established role as a privileged structure ensures its continued exploration in medicinal chemistry.[1] Future research will likely focus on several key areas:

-

Novel Synthetic Methodologies: The development of even more efficient, sustainable, and versatile synthetic methods, including biocatalysis and flow chemistry, will enable the creation of more complex and diverse isoquinolinone libraries.

-

New Biological Targets: High-throughput screening and chemoproteomics will undoubtedly identify new protein targets for isoquinolinone-based ligands, expanding their therapeutic applications into new disease areas.

-

Bioisosteric Replacement and Scaffolding: The isoquinolinone core will continue to be used as a template for bioisosteric replacement, where parts of the scaffold are replaced with other functional groups to fine-tune pharmacological properties.[1]

The enduring legacy of the isoquinolinone core is a testament to the power of combining insights from natural products with the ingenuity of synthetic chemistry. As our understanding of disease biology deepens, this remarkable scaffold is poised to be at the heart of the next generation of precision medicines.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 6. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 7. Isoquinoline - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. organicreactions.org [organicreactions.org]

- 16. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 17. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 18. books.rsc.org [books.rsc.org]

- 19. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 21. benchchem.com [benchchem.com]

Methodological & Application

Application of 6-Aminoisoquinolin-1(2H)-one in PARP Inhibition Assays: A Detailed Technical Guide

This guide provides a comprehensive overview and detailed protocols for the application of 6-Aminoisoquinolin-1(2H)-one in Poly (ADP-ribose) Polymerase (PARP) inhibition assays. It is intended for researchers, scientists, and drug development professionals engaged in the study of DNA repair mechanisms and the discovery of novel cancer therapeutics.

The Central Role of PARP in Cellular Homeostasis and Oncology

Poly (ADP-ribose) Polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] Of the 17 members of the PARP family, PARP1 is the most abundant and is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). Upon detection of a DNA lesion, PARP1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and transfer of poly (ADP-ribose) (PAR) chains onto itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

The inhibition of PARP has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of double-strand break (DSB) repair, such as those with mutations in the BRCA1 or BRCA2 genes.[2] By blocking PARP-mediated SSB repair, unrepaired SSBs are converted into more cytotoxic DSBs during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and, ultimately, cell death through a mechanism known as synthetic lethality. Several PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, have received FDA approval for the treatment of various cancers.[3]

This compound: A Scaffold for PARP Inhibition

This compound is a heterocyclic compound featuring an isoquinolinone core, a scaffold present in a number of known PARP inhibitors. Its chemical structure makes it a compound of interest for investigation as a potential PARP inhibitor.

Chemical and Physical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |

| Appearance | Light or pale yellow solid | --INVALID-LINK-- |

| CAS Number | 216099-46-6 | --INVALID-LINK-- |

While the isoquinolinone core is a recognized pharmacophore for PARP inhibition, the specific inhibitory potency (e.g., IC50 value) of this compound against PARP enzymes is not widely reported in publicly available literature. Therefore, the following protocols are provided to enable researchers to experimentally determine its efficacy and mechanism of action.

In Vitro Evaluation Workflow for a Novel PARP Inhibitor

The characterization of a potential PARP inhibitor such as this compound typically follows a multi-step in vitro evaluation process. This workflow is designed to first establish its direct enzymatic inhibitory activity, then confirm its action within a cellular context, and finally, to elucidate its mechanism of action.

Caption: A stepwise approach for the in vitro characterization of a PARP inhibitor.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. It is crucial to include appropriate positive and negative controls in each assay to ensure data validity.

Biochemical PARP1/2 Enzyme Inhibition Assay (Chemiluminescent)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PARP1 and PARP2. A chemiluminescent format offers high sensitivity.

Principle: This assay quantifies the amount of poly(ADP-ribose) (PAR) produced by PARP enzymes. Histones are coated on a plate, and in the presence of activated DNA and biotinylated NAD+, PARP adds biotinylated PAR chains to the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in the luminescent signal in the presence of the inhibitor corresponds to its inhibitory activity.

Materials:

-

Purified recombinant human PARP1 or PARP2 enzyme

-

Histone-coated 96-well white plates

-

Activated DNA

-

Biotinylated NAD+

-

10x PARP Assay Buffer

-

This compound stock solution (in DMSO)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Luminometer

Protocol:

-

Plate Preparation:

-

If not using pre-coated plates, coat a 96-well white plate with histone H1 by incubating with a histone solution (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with 200 µL of PBST (PBS with 0.05% Tween-20).

-

Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.

-

Wash the plate three times with PBST.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in 1x PARP Assay Buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

-

Ensure the final DMSO concentration in all wells does not exceed 1% to avoid solvent effects.[4]

-

-

Enzymatic Reaction:

-

Prepare a master mix containing 1x PARP Assay Buffer, activated DNA, and the PARP enzyme (PARP1 or PARP2).

-

Add the master mix to each well of the plate.

-

Add the serially diluted this compound or vehicle (for positive and negative controls) to the respective wells.

-

Initiate the reaction by adding biotinylated NAD+ to all wells.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Detection:

-

Wash the plate three times with PBST.

-

Add Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with PBST.

-

Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (wells without enzyme) from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a known potent PARP inhibitor like Olaparib (100% inhibition control).

-

Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular PARylation Assay (Western Blot)

This assay confirms that this compound can inhibit PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activation and subsequent PARylation of cellular proteins. The level of total PAR is then assessed by Western blot using an anti-PAR antibody. A reduction in the PAR signal in cells pre-treated with the inhibitor indicates its cellular efficacy.

Caption: Workflow for a cellular PARylation assay using Western Blot.

Materials:

-

Cancer cell line of interest (e.g., HeLa or a BRCA-deficient line)

-

Cell culture medium and supplements

-

This compound

-

DNA damaging agent (e.g., hydrogen peroxide (H₂O₂))

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PAR and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

Induce DNA damage by adding a DNA damaging agent (e.g., 10 mM H₂O₂ for 10-15 minutes).[5]

-

-

Cell Lysis and Protein Quantification:

-

Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.[5]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Repeat the blotting procedure for the loading control antibody.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the bands using an imaging system.

-

Quantify the band intensities for PAR and the loading control.

-

Normalize the PAR signal to the loading control signal for each sample.

-

Determine the concentration of this compound that causes a 50% reduction in the PAR signal (cellular IC50).

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the cytotoxic effect of this compound, particularly in the context of synthetic lethality in BRCA-deficient cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[8][9] A decrease in the luminescent signal is proportional to the degree of cytotoxicity.

Materials:

-

BRCA-proficient and BRCA-deficient cancer cell lines (e.g., isogenic pairs)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed the cells in opaque-walled 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound. Include a vehicle control.

-

Incubate the plates for 72-120 hours.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[10]

-

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.[10]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) for each cell line by plotting the percent viability against the log concentration of the inhibitor. A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient line is indicative of synthetic lethality.

-

Comparative Potency of PARP Inhibitors

The following table provides reference IC50 values for several clinically approved PARP inhibitors. This data serves as a benchmark for evaluating the potency of novel compounds like this compound.

| Compound | Target(s) | Assay Type | IC50 (nM) | Source(s) |

| Olaparib | PARP1/2 | Enzyme Activity | ~1-5 | [2][11] |

| Rucaparib | PARP1/2/3 | Enzyme Activity | ~1.1 | [12] |

| Talazoparib | PARP1/2 | Enzyme Activity | ~0.57 | [11] |

| Niraparib | PARP1/2 | Enzyme Activity | ~3.8 (PARP1), ~2.1 (PARP2) | [12] |

| This compound | PARP1/2 (putative) | Enzyme Activity | To be determined |

Note: IC50 values can vary depending on the specific assay conditions and should be used as a general reference.

Conclusion

This compound represents a promising scaffold for the development of novel PARP inhibitors. The detailed protocols provided in this guide offer a robust framework for its comprehensive in vitro evaluation. By systematically determining its enzymatic inhibitory potency, cellular activity, and mechanism of action, researchers can effectively assess its therapeutic potential. The successful application of these assays will contribute to the growing field of targeted cancer therapy and the development of next-generation DNA repair inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. bio-rad.com [bio-rad.com]

- 8. PARP inhibition potentiates the cytotoxic activity of C-1305, a selective inhibitor of topoisomerase II, in human BRCA1-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 10. promega.com [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

How to use 6-Aminoisoquinolin-1(2H)-one as a chemical intermediate.

An In-Depth Guide to the Synthetic Utility of 6-Aminoisoquinolin-1(2H)-one

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic compound of significant interest in modern medicinal chemistry and drug development.[1] Its structure is bifunctional, featuring a reactive primary amino group on the aromatic ring and a lactam moiety. This unique arrangement makes it a versatile and valuable chemical intermediate, particularly as a core scaffold for synthesizing potent enzyme inhibitors.[1][2]

The isoquinolin-1(2H)-one core is a well-established pharmacophore that mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This structural feature is crucial for its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of certain cancers, especially those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[3][4][5] The amino group at the 6-position serves as a versatile chemical handle, allowing for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[6]

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the practical application of this compound as a key synthetic intermediate. We will explore its fundamental reactivity through detailed protocols for acylation and diazotization, demonstrating its pivotal role in the construction of complex bioactive molecules.

Physicochemical Properties & Safe Handling

Before undertaking any synthetic work, it is imperative to be familiar with the compound's properties and to adhere to strict safety protocols.

| Property | Value | Reference |

| CAS Number | 216099-46-6 | [1][7] |

| Molecular Formula | C₉H₈N₂O | [7] |

| Molecular Weight | 160.17 g/mol | [7] |

| Appearance | Off-white to light brown solid | [1] |

| Purity | ≥97% (HPLC recommended) | [1] |

Safety & Handling Precautions

This compound is classified as an irritant and may be harmful if swallowed.[7] Adherence to standard laboratory safety procedures is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[8]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

-

First Aid:

Application I: Synthesis of PARP Inhibitor Precursors via N-Acylation

The most direct application of this compound is the acylation of its primary amino group. This reaction forms a stable amide bond, which is a cornerstone of many pharmaceutical structures. In the context of PARP inhibitors, this amide linkage often connects the isoquinolinone core to a substituted aromatic ring, which occupies a key pocket in the enzyme's active site.

Causality and Experimental Rationale

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. It will readily attack the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. A non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃) is required to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. The choice of an aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) is critical to prevent unwanted side reactions with the acylating agent.

Protocol: Synthesis of N-(1-oxo-1,2-dihydroisoquinolin-6-yl)benzamide

This protocol details a representative acylation using benzoyl chloride.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, TLC plates, and purification equipment.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 6.24 mmol).

-

Dissolution: Add anhydrous DCM (e.g., 30 mL) and stir until the solid is fully suspended.

-

Cooling: Cool the mixture to 0 °C using an ice-water bath. This is done to control the initial exotherm of the reaction.

-

Base Addition: Add triethylamine (e.g., 1.3 mL, 9.36 mmol) dropwise to the suspension.

-

Acylating Agent Addition: Slowly add benzoyl chloride (e.g., 0.8 mL, 6.86 mmol) dropwise over 5-10 minutes. A precipitate may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding deionized water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and then brine (20 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

| Reactant/Product | Molar Mass ( g/mol ) | Role | Expected Yield |

| This compound | 160.17 | Starting Material | - |

| Benzoyl chloride | 140.57 | Acylating Agent | - |

| N-(1-oxo-1,2-dihydroisoquinolin-6-yl)benzamide | 264.28 | Product | >85% |

Application II: Functional Group Transformation via the Sandmeyer Reaction